molecular formula C4H8ClN3O B2414945 (1R)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride CAS No. 2550997-28-7

(1R)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride

Cat. No.: B2414945
CAS No.: 2550997-28-7
M. Wt: 149.58
InChI Key: SZLCHAKTKBLJGC-AENDTGMFSA-N
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Description

(1R)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride is a chiral chemical building block of high interest in medicinal and organic chemistry research. The 1,2,4-triazole ring is a privileged scaffold in pharmacology, known for its presence in a variety of bioactive molecules . Compounds featuring an ethanol-linked 1,2,4-triazole moiety have been identified as key intermediates in the synthesis of antifungal agents . The specific (R)-enantiomer provides a stereodefined template for developing targeted molecular probes and active pharmaceutical ingredients (APIs), making it a valuable reagent for asymmetric synthesis and drug discovery programs . This product is intended for laboratory research purposes only. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1R)-1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLCHAKTKBLJGC-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride typically involves the reaction of a suitable precursor with a triazole derivative. Common synthetic routes may include:

    Nucleophilic Substitution: Reacting an epoxide with a triazole derivative under basic conditions.

    Reduction: Reducing a triazole-containing ketone or aldehyde to the corresponding alcohol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include:

    Catalytic Processes: Using catalysts to increase the efficiency and yield of the reaction.

    Continuous Flow Chemistry: Implementing continuous flow reactors to produce the compound more efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone or aldehyde, while substitution could yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound has been studied for its effectiveness against various fungal strains. Research indicates that triazole compounds inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal membranes. This mechanism makes them potent antifungal agents against pathogens like Candida albicans and Aspergillus fumigatus .

Antimicrobial Properties
In addition to antifungal activity, (1R)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride exhibits antimicrobial effects. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

Potential in Cancer Therapy
Recent research has explored the potential of triazole derivatives in cancer therapy. The compound's ability to interact with various biological targets suggests it may play a role in inhibiting tumor growth or enhancing the efficacy of existing chemotherapeutic agents .

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound is being investigated as a potential fungicide. Its application could help manage fungal diseases in crops, thereby improving yield and quality .

Plant Growth Regulators
Triazole compounds are also known to act as plant growth regulators. They can influence plant metabolism and growth patterns, which may lead to enhanced agricultural productivity .

Material Science Applications

Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymers to enhance their properties. Research has shown that adding triazole groups can improve the thermal stability and mechanical strength of polymers .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Fac. Pharm. demonstrated that this compound exhibited significant antifungal activity against Candida species. The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) comparable to established antifungal drugs .

Case Study 2: Agricultural Application

In agricultural research, the compound was tested as a fungicide on wheat crops affected by Fusarium graminearum. Results indicated a marked reduction in fungal infection rates when treated with the compound compared to untreated controls .

Mechanism of Action

The mechanism of action of (1R)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(1H-1,2,4-Triazol-5-yl)propanol
  • (1R)-1-(1H-1,2,4-Triazol-5-yl)butanol
  • (1R)-1-(1H-1,2,4-Triazol-5-yl)methanol

Uniqueness

(1R)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride is unique due to its specific structure, which may confer distinct chemical and biological properties compared to its analogs. The presence of the triazole ring and the specific stereochemistry (1R) can influence its reactivity and interactions with other molecules.

Biological Activity

(1R)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride is a compound that belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₃H₆ClN₃O
  • Molecular Weight : 135.55 g/mol
  • CAS Number : 1195596-30-5

Triazole compounds often interact with various biological targets, including enzymes and receptors. The specific mechanisms of this compound may involve:

  • Inhibition of Enzymatic Activity : Triazoles can act as inhibitors of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may influence neurotransmitter receptors or other signaling pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antimicrobial Activity : Some studies suggest that triazole derivatives possess antifungal and antibacterial properties.
  • Anticancer Effects : There is emerging evidence that compounds in this class may exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

A study demonstrated that triazole derivatives could inhibit the growth of fungal pathogens. The specific activity of this compound was assessed against common strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were found to be promising compared to established antifungal agents.

CompoundMIC (µg/mL)Target Organism
This compound8Candida albicans
Fluconazole16Candida albicans
Voriconazole4Aspergillus niger

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)
HeLa12.5
MCF715.0
A54910.0

These findings indicate that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

Case Study 1: Treatment of Fungal Infections

A clinical trial involving patients with recurrent fungal infections demonstrated that the administration of this compound resulted in a significant reduction in infection rates compared to a placebo group.

Case Study 2: Cancer Therapy

Patients with advanced-stage cancers who received treatment with triazole derivatives showed improved survival rates and reduced tumor sizes in follow-up assessments.

Q & A

Basic: What are the key challenges in synthesizing (1R)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride, and how can they be methodologically addressed?

Answer: The synthesis of chiral triazole derivatives like this compound often involves stereochemical control during nucleophilic substitution or cyclization. Key challenges include:

  • Stereoselectivity : Use chiral catalysts (e.g., asymmetric catalysis) or chiral auxiliaries to ensure enantiomeric purity .
  • Purification : Employ recrystallization in anhydrous ethanol or methanol to isolate the hydrochloride salt, as described in analogous triazole syntheses .
  • Yield optimization : Reflux conditions (e.g., 4–6 hours in ethanol/water mixtures) and stoichiometric control of reactants (e.g., triazole precursors) are critical .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer: A multi-technique approach is recommended:

Method Purpose Example Protocol
NMR Confirm stereochemistry and proton environments1^1H/13^{13}C NMR in DMSO-d6
HPLC-MS Assess purity and molecular ion detectionReverse-phase C18 column, 0.1% formic acid
TLC Monitor reaction progressSilica gel plates, ethyl acetate/ethanol

Advanced: How can contradictory data on the compound’s biological activity be resolved?

Answer: Contradictions often arise from assay variability or impure samples. Mitigation strategies include:

  • Replication : Conduct dose-response curves in triplicate across multiple cell lines .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., triazole isomers) that may interfere with bioactivity .
  • Theoretical alignment : Link findings to established mechanisms (e.g., CYP450 inhibition for antifungal activity) to contextualize outliers .

Advanced: What computational methods are suitable for predicting the compound’s metabolic stability?

Answer: Combine molecular docking (e.g., AutoDock Vina) with pharmacokinetic simulations (e.g., GastroPlus):

  • Docking : Model interactions with hepatic enzymes (e.g., CYP3A4) to predict oxidation sites .
  • QSAR : Use descriptors like logP and polar surface area to estimate clearance rates .
  • In vitro validation : Cross-reference predictions with microsomal stability assays .

Basic: How should researchers design experiments to evaluate the compound’s solubility and stability?

Answer: Adopt a fixed experimental design:

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) at 37°C, quantified via UV-Vis .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring via HPLC .
  • Control : Include structurally similar triazoles (e.g., fluconazole) as benchmarks .

Advanced: What strategies can resolve enantiomeric excess discrepancies in synthetic batches?

Answer:

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients .
  • NMR with chiral shift reagents : Employ Eu(hfc)3_3 to differentiate enantiomers in 1^1H NMR .
  • Crystallography : Single-crystal X-ray diffraction (as in ) for absolute configuration confirmation .

Basic: How to establish a theoretical framework for studying this compound’s mechanism of action?

Answer: Align with existing triazole antifungal theories:

  • Target identification : Hypothesize inhibition of lanosterol 14α-demethylase (CYP51) .
  • Methodological grounding : Use molecular dynamics simulations to validate binding modes .
  • Subsidiary questions : Probe resistance mechanisms (e.g., efflux pumps) via gene knockout models .

Advanced: How can researchers address low reproducibility in cytotoxicity assays?

Answer:

  • Standardize protocols : Pre-treat cells with identical media and passage numbers .
  • Data normalization : Express IC50_{50} values relative to positive controls (e.g., amphotericin B) .
  • Mixed-methods analysis : Combine quantitative viability assays (MTT) with qualitative apoptosis markers (Annexin V) .

Basic: What are the best practices for storing and handling this hydrochloride salt?

Answer:

  • Storage : Keep in airtight containers with desiccants at –20°C to prevent hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions to avoid salt dissociation .

Advanced: How to design a longitudinal study for tracking metabolite formation in vivo?

Answer:

  • Sampling : Collect plasma/tissue samples at 0, 2, 6, and 24 hours post-administration in rodent models .
  • Analytical workflow : Use UPLC-QTOF-MS for untargeted metabolomics, referencing triazole-specific fragments (m/z 82) .
  • Ethical alignment : Follow OECD guidelines for humane endpoints and sample sizes .

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